ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with the following chemical structure:
C15H17NO3S
It belongs to the class of pyrrole derivatives and exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of an appropriate aldehyde (such as 4-ethoxybenzaldehyde) with an amino acid (e.g., glycine) to form the pyrrole ring. The esterification of the carboxylic acid group with ethanol yields the final product.
Reaction Conditions::- Aldehyde-Amino Acid Condensation: Typically carried out in an organic solvent (e.g., ethanol or dichloromethane) with a suitable acid catalyst.
- Esterification: Ethanol is refluxed with the intermediate pyrrole compound in the presence of a strong acid (e.g., sulfuric acid).
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo oxidation reactions, yielding various oxidation states of the nitrogen and sulfur atoms.
Reduction: Reduction of the carbonyl group may lead to the corresponding alcohol derivative.
Substitution: The ethoxy group can be substituted under appropriate conditions.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
- Reduction: Reducing agents such as sodium borohydride (NaBH₄).
- Substitution: Alkylating agents (e.g., alkyl halides).
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It may serve as a building block for functional materials.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique, similar compounds include:
Biological Activity
Ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS Number: 4662-10-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H24N2O3. The compound features a pyrrole ring system with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with a pyrrole structure often exhibit diverse biological activities, including:
- Antimicrobial Activity : Pyrrole derivatives have shown potential as antimicrobial agents. For instance, studies have indicated that related pyrrole compounds can inhibit the growth of various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis .
- Anticancer Properties : Certain pyrrole derivatives have been evaluated for their anticancer effects. The structure–activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with pyrrole derivatives, which could be beneficial in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Pyrrole compounds may act as inhibitors of specific enzymes involved in disease pathways. For example, inhibitors targeting MmpL3, a crucial enzyme in mycobacterial cell wall synthesis, have been identified among pyrrole derivatives .
- Receptor Binding : The compound may interact with various receptors or proteins within cells, modulating their activity and influencing cellular responses.
- Oxidative Stress Modulation : Some studies suggest that pyrroles can affect oxidative stress levels in cells, contributing to their protective effects against cellular damage .
Case Studies and Research Findings
Properties
CAS No. |
4662-10-6 |
---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-4-27-18-13-11-16(12-14-18)23-19-15-22(3,21(26)28-5-2)24(20(19)25)17-9-7-6-8-10-17/h6-15,23H,4-5H2,1-3H3 |
InChI Key |
QLJKDEXFKOHEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)(C)C(=O)OCC |
Origin of Product |
United States |
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